molecular formula C24H32N6O11 B1682937 Tavilermide CAS No. 263251-78-1

Tavilermide

Cat. No.: B1682937
CAS No.: 263251-78-1
M. Wt: 580.5 g/mol
InChI Key: DVJXNXPFYJIACK-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tavilermide (MIM-D3) is a synthetic peptidomimetic compound designed to mimic the β-turn sequences (residues 94–95) of nerve growth factor (NGF), enabling partial agonism of the tropomyosin receptor kinase A (TrkA) receptor . It stimulates mucin production and tear film glycoconjugate secretion, critical for maintaining ocular surface integrity in dry eye disease (DED) . Preclinical studies demonstrated its ability to reduce corneal staining and improve tear quality in rodent models, though it lacks binding affinity for TrkC or the p75 neurotrophin receptor .

Clinically, this compound advanced to Phase 3 trials (NCT03925727) but showed mixed efficacy. While Phase 2 trials (1% and 5% formulations) reported significant symptom relief and corneal staining reduction, Phase 3 trials (MIM-726, MIM-727) only met secondary endpoints .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tavilermide involves solid-phase synthesis techniques. The key steps include the formation of cyclic peptidomimetics through nucleophilic aromatic substitution (S_NAr) cyclizations. This method allows for the creation of cyclic structures that mimic the β-turns found in proteins .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method is advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization and purification steps .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group present in its structure.

    Reduction: The nitro group can also be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Tavilermide has several scientific research applications, particularly in the fields of ophthalmology, neurology, and regenerative medicine:

Mechanism of Action

Tavilermide exerts its effects by selectively binding to and activating the TrkA receptor, a high-affinity receptor for nerve growth factor. Upon binding, this compound initiates a cascade of intracellular signaling pathways that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms. This activation promotes the secretion of glycoconjugates in conjunctival cells, which helps in maintaining the ocular surface and improving tear quality .

Comparison with Similar Compounds

Mechanism and Receptor Selectivity

Compound Target Receptor Mechanism Key Features
Tavilermide TrkA (partial agonist) Mimics NGF β-turn residues 94–95 Proteolytically stable; no TrkC/p75 binding; nitro group raises toxicity concerns
A1 TrkA (pure agonist) Selective TrkA activation Ineffective in DED models; lacks partial agonism and mucin-stimulating effects
C1 TrkC (partial agonist) Selective TrkC activation Improves corneal barrier function and goblet cell density; anti-inflammatory via NFκB suppression
Pan Pan-Trk (agonist) Broad TrkA/B/C activation Enhances corneal healing and mucin secretion; superior efficacy vs. This compound
PL-9643 Melanocortin receptor Reduces corneal epithelial damage Comparable efficacy to cyclosporine; Phase 3 trials ongoing
Cenegermin TrkA (full agonist) Recombinant human NGF FDA-approved for neurotrophic keratitis; promotes corneal healing

Preclinical and Clinical Efficacy

  • PL-9643 reduced corneal damage similarly to cyclosporine in preclinical studies .
  • Goblet Cell Density: C1 significantly increased conjunctival goblet cell density in DED models, while pan showed a non-significant trend . this compound stimulated mucin production in rats but failed to prevent goblet cell loss in mice .
  • Clinical Outcomes :

    • This compound : Phase 3 trials achieved 12-week improvements in corneal staining (5%) and dryness (subgroup analysis) .
    • Cenegermin : Approved for neurotrophic keratitis with 8-week corneal healing in 70% of patients .

Biological Activity

Tavilermide, also known as MIM-D3, is a synthetic neurotrophin mimetic designed to activate the nerve growth factor (NGF) receptor, TrkA. This compound is primarily being developed for the treatment of dry eye disease (DED). The following sections will discuss its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound mimics the action of NGF, which is crucial for the survival and differentiation of neurons. Upon binding to TrkA, this compound induces receptor dimerization and autophosphorylation, activating several downstream signaling pathways that promote neuronal survival and function. These pathways include:

  • Ras-MAPK Pathway : Regulates cell differentiation and survival.
  • PI3K-AKT Pathway : Involved in cell survival mechanisms.
  • NF-kB Pathway : Controls transcription of genes associated with cell survival.

This multifaceted action supports not only neuronal health but also enhances ocular surface healing in patients with DED .

Phase 2 Studies

In a Phase 2 study involving 150 subjects with moderate dry eye symptoms, participants were randomized to receive either 1% or 5% this compound or a placebo. The treatment lasted for 28 days, with key findings indicating:

  • Significant Improvement : Both concentrations showed statistically significant improvements in corneal fluorescein staining and ocular discomfort (p<0.05).
  • Safety Profile : No significant safety concerns were reported across the study population .

Phase 3 Studies

Three Phase 3 studies further evaluated the efficacy of this compound in larger populations:

  • Study Design : Approximately 400 subjects per study were treated with either 1% this compound or placebo for 8 weeks.
  • Results : Small but significant treatment effects were observed in reducing signs and symptoms of dry eye (p<0.05). The studies confirmed excellent safety and tolerability profiles for this compound .

The most notable Phase 3 trial involved 500 subjects treated with 5% this compound over a period of 12 weeks. Key outcomes included:

  • Primary Endpoint Achievement : Statistically significant improvement in corneal fluorescein staining at 12 weeks.
  • Onset of Effect : Notable improvements were observed as early as 2 weeks into treatment, with continued benefits through to the end of the study .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study PhaseConcentrationDurationKey FindingsSafety Profile
Phase 21% & 5%28 daysSignificant improvement in dry eye symptomsNo significant safety concerns
Phase 31%8 weeksSmall but significant treatment effectsExcellent safety profile
Phase 35%12 weeksSignificant improvement in corneal stainingExcellent safety profile

Case Studies

A study conducted on a rat model of DED demonstrated that this compound effectively decreased corneal staining scores compared to vehicle treatments. Additionally, it was found to promote conjunctival goblet cell density, which is essential for maintaining ocular surface health .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Tavilermide's efficacy in ocular surface diseases?

  • Methodological Answer: this compound's efficacy is typically assessed using a dual approach:

  • In vitro models : Corneal epithelial cell cultures (e.g., human corneal epithelial cells) to measure wound healing rates, inflammatory cytokine suppression (e.g., IL-6, TNF-α), and barrier function restoration via transepithelial electrical resistance (TEER) assays .
  • In vivo models : Murine dry eye models induced by scopolamine or environmental stress, with endpoints including corneal fluorescein staining, tear production (Schirmer’s test), and histopathological analysis of conjunctival goblet cells .
    Table 1: Common Models and Metrics
Model TypeKey MetricsValidation Criteria
In vitro (cell)TEER, cytokine levels, proliferationReproducibility across ≥3 passages
In vivo (murine)Schirmer’s test, fluorescein stainingConsistency with human disease pathology

Q. What parameters define this compound's safety profile in preclinical studies?

  • Methodological Answer: Safety assessments should include:

  • Acute toxicity : Dose-ranging studies in rodents (LD50, observed adverse effects).
  • Chronic toxicity : 28-day repeated-dose studies evaluating ocular irritation (Draize test), systemic absorption (plasma concentration via LC-MS), and histopathology of ocular tissues .
  • Off-target effects : Screening for muscarinic receptor interactions (M3 receptor binding assays) and systemic immune responses (e.g., cytokine panels) .

Q. How should researchers standardize dosing protocols for this compound in animal models?

  • Methodological Answer:

  • Dose calculation : Use allometric scaling from human equivalent doses (HED) based on body surface area.
  • Administration route : Topical application (e.g., eye drops) with controlled volume (e.g., 5 µL/eye in mice) to avoid spillage .
  • Temporal consistency : Fixed intervals (e.g., twice daily) aligned with circadian rhythms to minimize variability .

Advanced Research Questions

Q. How can contradictions in this compound's pharmacokinetic (PK) data across preclinical studies be resolved?

  • Methodological Answer: Contradictions often arise from assay variability or model-specific factors. Address this by:

  • Meta-analysis : Pool PK data (e.g., C~max~, AUC) from multiple studies using random-effects models to identify outliers .
  • Sensitivity analysis : Test the impact of variables like administration technique (e.g., anesthesia altering tear production) or analytical methods (e.g., ELISA vs. mass spectrometry) .
  • Cross-lab validation : Collaborate with independent labs to replicate results under standardized protocols .

Q. What strategies optimize biomarker identification for this compound's therapeutic efficacy in heterogeneous patient populations?

  • Methodological Answer:

  • Multi-omic integration : Combine transcriptomic data (RNA-seq of corneal epithelium) with proteomic profiles (tear fluid LC-MS) to identify conserved pathways (e.g., NF-κB suppression) .
  • Machine learning : Train classifiers on patient stratification using baseline cytokine levels (e.g., IL-1β, IL-8) and clinical endpoints (e.g., OSDI scores) .
  • Longitudinal sampling : Collect tear samples at multiple timepoints to distinguish transient effects from sustained responses .

Q. How should researchers design longitudinal studies to assess this compound's long-term safety in chronic ocular inflammation?

  • Methodological Answer:

  • Endpoint selection : Primary endpoints (e.g., corneal neovascularization incidence) and secondary endpoints (e.g., conjunctival fibrosis via OCT imaging) must align with ICH S1B guidelines .
  • Dropout mitigation : Implement frequent follow-ups (monthly) and patient incentives (e.g., telehealth check-ins) to retain ≥80% cohort retention over 12 months .
  • Adjudication committee : Blind independent reviewers to classify adverse events (AEs) as drug-related or incidental .

Q. Methodological Framework for this compound Research

  • Data Reporting : Follow STROBE guidelines for observational studies, including detailed descriptions of inclusion/exclusion criteria, randomization, and blinding protocols .
  • Ethical Compliance : Obtain IRB approval for human studies and adhere to ARVO Statement for the Use of Animals in Ophthalmic Research .
  • Conflict Resolution : Use GRADE criteria to evaluate evidence quality and address biases in meta-analyses .

Properties

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXNXPFYJIACK-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180937
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263251-78-1
Record name Tavilermide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAVILERMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
Tavilermide
3-Ethoxyprop-2-enamide
Tavilermide
3-Ethoxyprop-2-enamide
Tavilermide
3-Ethoxyprop-2-enamide
Tavilermide
3-Ethoxyprop-2-enamide
Tavilermide
3-Ethoxyprop-2-enamide
Tavilermide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.